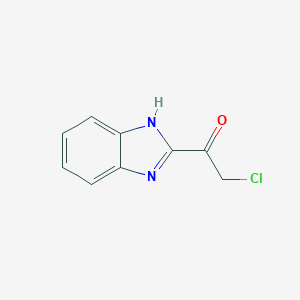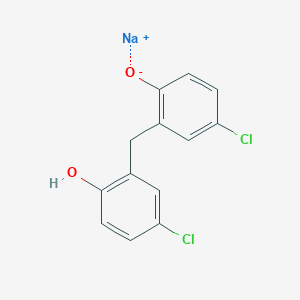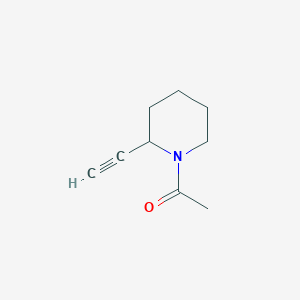
1-(2-Ethynylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethynylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the piperidine family and is widely used as a building block for the synthesis of various compounds. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Ethynylpiperidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play important roles in various physiological processes.
Biochemical and Physiological Effects:
1-(2-Ethynylpiperidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play important roles in the nervous system. The compound has also been found to exhibit antiviral and anticancer activities, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its versatility. The compound can be easily synthesized and used as a building block for the synthesis of various compounds. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
One of the limitations of using 1-(2-Ethynylpiperidin-1-yl)ethanone in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. It is therefore important to use caution when handling the compound and to follow appropriate safety protocols.
Orientations Futures
There are several future directions for research involving 1-(2-Ethynylpiperidin-1-yl)ethanone. One area of interest is the development of new compounds with enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Another area of interest is the development of new anticancer and antiviral drugs based on the structure of 1-(2-Ethynylpiperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(2-Ethynylpiperidin-1-yl)ethanone involves the reaction of 2-bromo-1-phenylethanone with ethynylpiperidine in the presence of a palladium catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
1-(2-Ethynylpiperidin-1-yl)ethanone has been extensively used in scientific research for the synthesis of various compounds. It has been used as a building block for the synthesis of potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been used as a precursor for the synthesis of compounds with potential anticancer and antiviral activities.
Propriétés
IUPAC Name |
1-(2-ethynylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine,1-acetyl-2-ethynyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
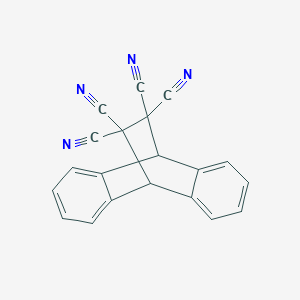
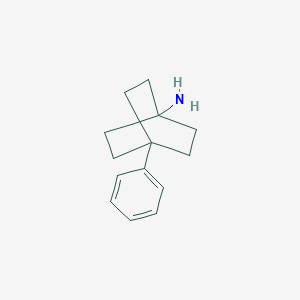

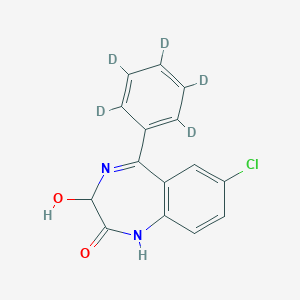

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
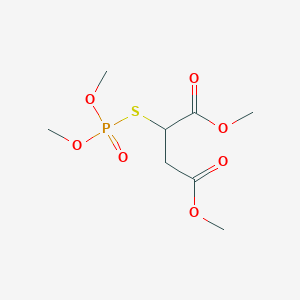

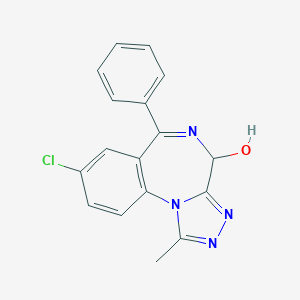
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
